1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₁ClN₂O₂S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride are currently unknown. This compound is a unique chemical used by early discovery researchers
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of a pyrazole structure . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets . Detailed studies are needed to elucidate the pathways affected by this compound and their downstream effects.
Result of Action
Given the compound’s unique structure, it may have diverse effects on cellular functions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is noted to be moisture sensitive and incompatible with oxidizing agents . Therefore, it should be stored in a dry, inert atmosphere for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-ethyl-3,5-dimethyl-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO₃Cl)
Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
- 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride
Uniqueness
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring selective reactivity .
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCJMZFSOMFEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005614-77-6 |
Source
|
Record name | 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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